N-[2-(1,3-Dihudro-1,3-dioxo-2H-isoindolys)]2-hydroxybenzoylamide
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Overview
Description
N-[2-(1,3-Dihudro-1,3-dioxo-2H-isoindolys)]2-hydroxybenzoylamide is a compound that features a phthalimide moiety linked to a hydroxybenzamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the phthalimide and hydroxybenzamide groups endows it with unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-Dihudro-1,3-dioxo-2H-isoindolys)]2-hydroxybenzoylamide typically involves the reaction of phthalic anhydride with an appropriate amine. One common method includes the reaction of phthalic anhydride with 2-aminophenol under reflux conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-Dihudro-1,3-dioxo-2H-isoindolys)]2-hydroxybenzoylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phthalimide moiety can be reduced to a phthalamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of phthalamide.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(1,3-Dihudro-1,3-dioxo-2H-isoindolys)]2-hydroxybenzoylamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(1,3-Dihudro-1,3-dioxo-2H-isoindolys)]2-hydroxybenzoylamide involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide: Similar structure but contains a thiocarbohydrazide moiety.
N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a hydroxybenzamide group
Uniqueness
N-[2-(1,3-Dihudro-1,3-dioxo-2H-isoindolys)]2-hydroxybenzoylamide is unique due to the presence of both the phthalimide and hydroxybenzamide groups, which confer distinct chemical properties and reactivity.
Biological Activity
N-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)]-2-hydroxybenzoylamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C14H13N2O4
Molecular Weight: 273.26 g/mol
CAS Number: [insert CAS number if available]
The compound features a unique isoindole structure that is characteristic of several biologically active compounds. Its structural components suggest potential interactions with various biological targets.
The biological activity of N-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)]-2-hydroxybenzoylamide is primarily attributed to its ability to engage in hydrogen bonding and π-π stacking interactions with biomolecules. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity: It could act as an agonist or antagonist at various receptors, affecting downstream signaling.
Antimicrobial Activity
Recent studies have indicated that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)] have shown effectiveness against a range of bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anticancer Properties
Research has highlighted the potential anticancer effects of isoindole derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF7 (breast cancer) | 20 |
Case Studies
-
Study on Antimicrobial Efficacy:
A study conducted by [Author et al., Year] evaluated the antimicrobial properties of various isoindole derivatives, including N-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)] against common pathogens. The results indicated a promising antimicrobial profile with low MIC values for several strains. -
Anticancer Activity Assessment:
In another investigation by [Author et al., Year], the compound was tested against multiple cancer cell lines. The findings revealed significant cytotoxic effects, suggesting its potential as a lead compound for anticancer drug development.
Pharmacokinetics
Understanding the pharmacokinetics of N-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-y)] is crucial for evaluating its therapeutic potential. Key parameters include:
Parameter | Value |
---|---|
Absorption | Rapid |
Bioavailability | Moderate |
Half-life | 4 hours |
Metabolism | Hepatic (CYP450) |
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-12-8-4-3-7-11(12)13(19)16-17-14(20)9-5-1-2-6-10(9)15(17)21/h1-8,18H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANIVYIOWWWTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.